molecular formula C11H15F2NO B1414718 {[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine CAS No. 1019528-43-8

{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine

Cat. No. B1414718
CAS RN: 1019528-43-8
M. Wt: 215.24 g/mol
InChI Key: RQJOJEQRVLYQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine” is a chemical compound with the CAS Number: 1019528-43-8. It has a molecular formula of C11H15F2NO and a molecular weight of 215.24 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a difluoromethoxy group and a propylamine side chain . The InChI Code for this compound is 1S/C11H15F2NO/c1-2-7-14-8-9-3-5-10 (6-4-9)15-11 (12)13/h3-6,11,14H,2,7-8H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 215.24 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the resources I have. For specific physical and chemical properties, it’s recommended to refer to a product’s Material Safety Data Sheet (MSDS) or contact the chemical supplier .

Scientific Research Applications

  • X-ray Structures and Computational Studies : Compounds similar to {[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine have been characterized using X-ray diffraction and computational methods. These studies provide insights into their molecular structures, which is crucial for understanding their chemical properties and potential applications (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

  • Synthesis and Bioactivity : Research on derivatives of amines similar to this compound includes the synthesis of new compounds and evaluation of their bioactivity. This is significant for the development of new therapeutic agents and understanding their interaction with biological systems (Rajanarendar, Karunakar, & Srinivas, 2004).

  • Pharmacological Characterization : Studies on pharmacological aspects of compounds structurally related to this compound are essential for understanding their potential as therapeutic agents. This includes examining their receptor affinity and selectivity, which are critical factors in drug development (Grimwood et al., 2011).

  • Synthesis and Optical Properties : The synthesis and study of optical properties of derivatives of amines like this compound contribute to the field of materials science, particularly in the development of new materials for optoelectronic applications (Hajduk et al., 2010).

  • Chemical Reactivity and Applications : Research on the chemical reactivity of compounds structurally similar to this compound leads to the development of new synthetic methods and applications in various fields of chemistry (Gein, Kasimova, Aliev, & Vakhrin, 2010).

Safety and Hazards

The safety and hazards associated with “{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine” are not specified in the resources I have. For safety information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the chemical supplier .

properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c1-8(2)14-7-9-3-5-10(6-4-9)15-11(12)13/h3-6,8,11,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJOJEQRVLYQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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